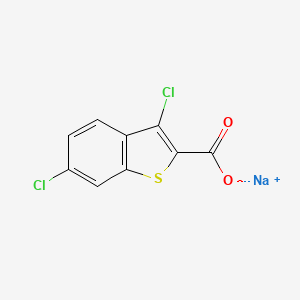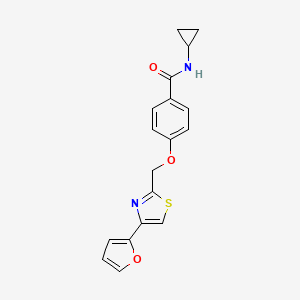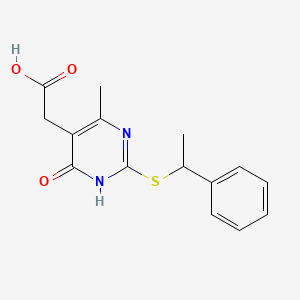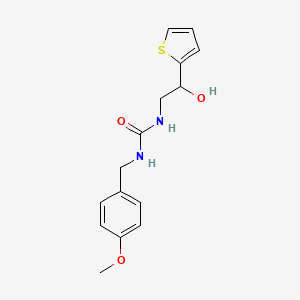
N-(2-methyl-1,3-dioxoisoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound similar to the one you’re asking about, N-(2-methyl-1,3-dioxoisoindol-5-yl)-2,2-diphenylacetamide, can be found on various chemical databases .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound similar to the one you’re asking about, N-(2-methyl-1,3-dioxoisoindol-5-yl)-2,2-diphenylacetamide, can be found on various chemical databases .Scientific Research Applications
Pharmaceutical Synthesis
The compound’s unique structure makes it an interesting candidate for pharmaceutical research. Researchers have explored its potential as a scaffold for designing novel drugs. By modifying substituents on the isoindoline ring, scientists aim to create derivatives with specific pharmacological activities. These efforts include investigating its interactions with biological targets, such as enzymes or receptors, to develop therapeutic agents .
Anti-Inflammatory and Analgesic Activities
While not directly related to the compound itself, derivatives containing isoindoline moieties have shown promising anti-inflammatory and analgesic properties . Researchers continue to explore these potential therapeutic effects.
Sustainable Synthesis Approaches
Given the growing emphasis on sustainability, researchers aim to develop environmentally friendly synthetic methods for isoindoline derivatives. Green chemistry principles guide efforts to minimize waste, reduce hazardous reagents, and optimize reaction conditions .
Mechanism of Action
Target of Action
Compounds with similar structures, such as n-isoindoline-1,3-diones, have been shown to have potential use in diverse fields such as pharmaceutical synthesis .
Mode of Action
It has been suggested that it may act as a gspt1 degrader . GSPT1 is a protein involved in the termination of protein synthesis in eukaryotes. By degrading this protein, CCG-276743 could potentially disrupt protein synthesis .
Biochemical Pathways
Given its potential role as a gspt1 degrader, it may impact the protein synthesis pathway .
Result of Action
It has been suggested that it may disrupt protein synthesis by degrading the gspt1 protein .
properties
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-20-17(22)12-4-3-11(9-13(12)18(20)23)19-16(21)10-2-5-14-15(8-10)25-7-6-24-14/h2-5,8-9H,6-7H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQWFHPEYRDBML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-1,3-dioxoisoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclohexan-1-ol](/img/structure/B2451590.png)
![3-O-Tert-butyl 7-O-methyl 9-amino-3-azabicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B2451591.png)
![3,4-dimethoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide](/img/structure/B2451595.png)

![2-[2-(Trifluoromethyl)phenoxy]acetic acid](/img/structure/B2451599.png)


![1-(2,5-dimethylphenyl)-4-(1-(3-(4-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2451602.png)

